N-methyllevallorphan

Description

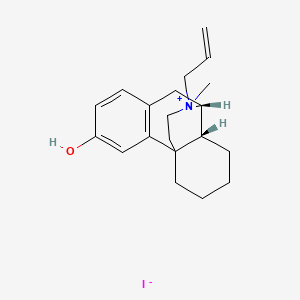

N-Methyllevallorphan is a synthetic opioid antagonist with structural and functional similarities to other morphinan derivatives. It is chemically derived from levallorphan through N-methylation, resulting in a quaternary ammonium salt (as evidenced by its synthesis from levalorphan tartrate and methyl iodide) . The compound exhibits a melting point of 221–222°C and has been characterized via elemental analysis (C: 56.13%, H: 6.67%, N: 3.46%, I: 29.69%), confirming its molecular stability . Pharmacologically, it acts as a potent opioid receptor antagonist, primarily studied for its peripheral and central effects on gastrointestinal motility. In preclinical models, it has been used to dissect the roles of endogenous opioids in regulating intestinal motor patterns, such as the migrating motor complex (MMC) and postprandial spiking activity .

Properties

CAS No. |

63868-46-2 |

|---|---|

Molecular Formula |

C20H28INO |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

(9R,10R)-17-methyl-17-prop-2-enyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;iodide |

InChI |

InChI=1S/C20H27NO.HI/c1-3-11-21(2)12-10-20-9-5-4-6-17(20)19(21)13-15-7-8-16(22)14-18(15)20;/h3,7-8,14,17,19H,1,4-6,9-13H2,2H3;1H/t17-,19+,20?,21?;/m0./s1 |

InChI Key |

PTENDMQDFRFOAT-YCLLKCIBSA-N |

SMILES |

C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)CC=C.[I-] |

Isomeric SMILES |

C[N+]1(CCC23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)CC=C.[I-] |

Canonical SMILES |

C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)CC=C.[I-] |

Synonyms |

N-methyllevallorphan N-methyllevallorphan iodide N-methyllevallorphan methanesulfonate SR 58002 SR 58002 C SR-58002 SR-58002 C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Pharmacological Differences Between this compound and Naloxone

- Mechanistic Divergence: While both compounds antagonize opioid receptors, this compound predominantly exerts peripheral effects, delaying the MMC and prolonging intestinal transit. In contrast, naloxone’s central action disrupts postprandial irregular spiking activity (ISA), accelerating motility . This dichotomy highlights the dual role of endogenous opioids in gut regulation.

Structural and Functional Analogues

- Levallorphan : The parent compound lacks the N-methyl group, which may reduce its peripheral bioavailability compared to this compound. Levallorphan’s tertiary amine structure allows greater central nervous system (CNS) penetration, whereas the quaternary ammonium in this compound limits CNS entry, favoring peripheral receptor blockade .

- Dalamide ([D-Ala²,Met⁵]Enkephalinamide) : Unlike this compound, dalamide is an enkephalin analogue with agonist activity. It enhances intestinal motility via μ-opioid receptor activation, opposing the inhibitory effects of this compound .

Research Findings

- Central vs. Peripheral Modulation : In fed rats, intracerebroventricular (i.c.v.) administration of thiorphan (an enkephalinase inhibitor) mimics the central effects of this compound by prolonging ISA, whereas peripheral (i.p.) administration delays MMC onset .

- Synergy with Enzyme Inhibitors: this compound’s effects are amplified when combined with phosphoramidon (a neutral endopeptidase inhibitor), suggesting endogenous opioid peptides mediate its action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.